1-(2-Amino-4-bromophenyl)ethanone

概述

描述

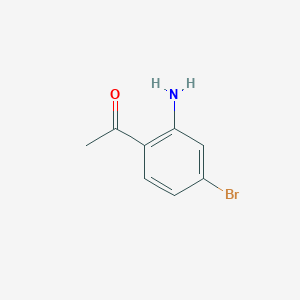

1-(2-Amino-4-bromophenyl)ethanone (CAS 29124-56-9) is a brominated aromatic ketone with the molecular formula C₈H₇BrNO. It features an acetyl group (-COCH₃) attached to a benzene ring substituted with an amino (-NH₂) group at the ortho position and a bromine atom at the para position. This compound serves as a critical precursor in organic synthesis, particularly in the preparation of heterocyclic compounds such as 7-bromocinnolin-4(1H)-one via cyclization reactions . Its structural features—a combination of electron-donating (amino) and electron-withdrawing (bromo) groups—make it a versatile intermediate for pharmaceuticals and agrochemicals.

准备方法

Electrophilic Aromatic Bromination Using N-Bromosuccinimide

Reaction Overview

The most documented synthesis involves brominating 1-(2-aminophenyl)ethanone at the para position relative to the amino group. The amino group (-NH₂) activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Steric hindrance from the acetyl group (-COCH₃) at the ortho position favors bromination at the para site, yielding 1-(2-amino-4-bromophenyl)ethanone.

Reaction Scheme:

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Value | Effect on Reaction Outcome |

|---|---|---|

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent enhances NBS reactivity and stabilizes intermediates. |

| Temperature | 0°C → Room Temperature | Prevents over-bromination and side reactions. |

| Stoichiometry | 1:1 (Substrate:NBS) | Equimolar ratios minimize di-bromination. |

| Reaction Time | 3 hours | Balances completion and decomposition risks. |

Purification via silica gel chromatography with ethyl acetate/petroleum ether (1:15) removes unreacted starting material and byproducts, achieving 60% isolated yield.

Mechanistic Insights and Regioselectivity

Role of the Amino Group

The -NH₂ group donates electron density via resonance, activating the ring for electrophilic attack. Bromination occurs preferentially at the para position due to:

-

Electronic Effects : Maximum resonance stabilization of the intermediate sigma complex.

-

Steric Effects : The acetyl group at the ortho position creates steric hindrance, disfavoring substitution at adjacent sites.

Comparison of Brominating Agents

While NBS is preferred for its mildness and selectivity, alternative agents like molecular bromine (Br₂) require Lewis acids (e.g., FeBr₃) but risk over-bromination and harsher conditions.

Characterization and Validation

Spectroscopic Confirmation

Post-synthesis characterization ensures structural fidelity:

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H NMR | δ 2.63 ppm (singlet, COCH₃) | Confirms acetyl group retention. |

| ¹³C NMR | δ 198.2 ppm (C=O) | Validates ketone functionality. |

| Mass Spectrometry | m/z 229 [M+H]⁺ | Matches molecular weight (214.06 g/mol). |

Challenges in Crystallization

Crystallization difficulties arise from the compound’s low solubility in common solvents. Co-solvent systems (e.g., toluene/hexane) and slow evaporation techniques improve crystal quality for X-ray diffraction studies.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically introduce bromine via aryl boronic acids, though this remains unexplored for this compound.

Industrial and Scalability Considerations

Cost-Effectiveness of NBS

NBS is commercially available and cost-effective for gram-scale synthesis. However, scalability to kilogram quantities may require alternative bromination protocols to reduce reagent costs.

化学反应分析

1-(2-Amino-4-bromophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Medicinal Chemistry

One of the primary applications of 1-(2-Amino-4-bromophenyl)ethanone is in the synthesis of biologically active compounds. It serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting cancer and other diseases.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). For instance, compounds synthesized from this compound have shown enhanced potency compared to standard chemotherapeutics like cisplatin .

Synthesis of Novel Compounds

The compound is utilized as a building block for synthesizing new chemical entities with potential therapeutic effects. For example, it has been incorporated into structures designed to induce apoptosis in cancer cells, showcasing its versatility in drug design .

Case Study 1: Cytotoxic Activity Evaluation

A study conducted on various derivatives of this compound assessed their cytotoxic properties against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than that of cisplatin, indicating their potential as effective anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

In another research effort, the structure-activity relationship of compounds derived from this compound was analyzed. Modifications to the phenyl ring and amine functionalities resulted in varied biological activities, underscoring the importance of molecular structure in determining pharmacological efficacy .

作用机制

The mechanism of action of 1-(2-Amino-4-bromophenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules . The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Amino-4-bromophenyl)ethanone with its analogs, highlighting substituent positions, molecular properties, and applications:

Structural and Functional Differences

- Substituent Position: The position of bromine and amino groups significantly impacts reactivity. For example, 1-(2-Amino-5-bromophenyl)ethanone (bromo at meta) exhibits lower steric hindrance in electrophilic substitutions compared to the target compound (bromo at para) .

- Halogen Type: Replacing bromine with chlorine (e.g., 1-(2-Chlorophenyl)ethanone) reduces molecular weight and alters lipophilicity, affecting bioavailability .

- Electronic Effects: The trifluoromethyl (-CF₃) group in 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone enhances electron-withdrawing effects, increasing stability in radical reactions .

Physicochemical Properties

- Solubility: Amino groups improve water solubility, as seen in this compound, whereas brominated analogs without amino groups (e.g., 1-(4-Bromophenyl)ethanone) are more lipophilic .

- Melting Points : Brominated compounds generally have higher melting points than chlorinated analogs due to heavier atomic mass and stronger intermolecular forces .

生物活性

Overview

1-(2-Amino-4-bromophenyl)ethanone, also known as 2'-amino-4'-bromoacetophenone, is an organic compound with the molecular formula C₈H₈BrNO. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features an amino group and a bromine atom attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

- Molecular Formula : C₈H₈BrNO

- Molecular Weight : 216.06 g/mol

- Appearance : White or brown-yellow crystalline solid

- Solubility : Soluble in organic solvents (e.g., alcohols, ethers), insoluble in water

The biological activity of this compound is primarily mediated through its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows it to interact with various biological molecules, potentially leading to significant pharmacological effects. The compound's interactions can influence various signaling pathways and biological processes, including apoptosis and cell proliferation.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly in breast cancer models:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 10.0 | Induction of apoptosis |

| HT-29 (colon) | 15.0 | Cell cycle arrest |

| SUIT-2 (pancreatic) | >30 | Minimal cytotoxicity observed |

These results indicate that the compound is more effective against certain types of cancer cells, suggesting selectivity in its cytotoxic action.

Antiviral Activity

In addition to its cytotoxic properties, this compound has shown potential antiviral activity. In studies focusing on HIV inhibition, compounds similar to this compound were evaluated for their ability to disrupt viral replication:

| Compound | Percentage Inhibition (%) | CC₅₀ (µM) |

|---|---|---|

| This compound | 40% | 50.4 |

| Control (Auranofin) | 90% | 1.6 |

This data highlights the compound's potential as a lead structure for developing antiviral agents.

Case Studies

Several case studies have explored the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation of Derivatives : Research demonstrated that modifications to the amino group or the bromine substituent could enhance cytotoxic activity against specific cancer cell lines. For example, a derivative with a methoxy group exhibited improved potency against MDA-MB-231 cells compared to the parent compound.

- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound resulted in increased sub-G1 phase populations in treated cells, indicating apoptosis induction.

- Comparative Studies : When compared with similar compounds such as 1-(2-amino-4-chlorophenyl)ethanone, the brominated derivative showed superior cytotoxicity against breast cancer cell lines, emphasizing the role of halogen substituents in enhancing biological activity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Amino-4-bromophenyl)ethanone?

The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aryl amines. A documented method uses 3-bromoaniline as the starting material under an argon atmosphere. The reaction proceeds via condensation with acetonitrile in the presence of boron trichloride (BCl₃) in anhydrous toluene, yielding the product at 25% efficiency. Optimization of stoichiometry and solvent choice (e.g., acetonitrile vs. toluene) is critical to improve reaction kinetics . Alternative routes for analogous compounds involve multi-step halogenation and protection/deprotection strategies, as seen in the synthesis of 1-(2-amino-5-fluorophenyl)ethanone .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

- NMR Spectroscopy : and NMR (e.g., δ = 2.63 ppm for the acetyl group in CDCl₃) to confirm substitution patterns and purity .

- Mass Spectrometry : Electron ionization (EI-MS) to verify molecular weight (e.g., m/z ≈ 229 for C₈H₇BrNO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

- X-ray Crystallography : For structural elucidation, though crystallization may require high-purity samples and optimized solvent systems .

Advanced Research Questions

Q. How can researchers address the low yield (25%) in the synthesis of this compound?

Low yields may arise from side reactions (e.g., over-halogenation or decomposition of the amino group). Strategies include:

- Catalyst Optimization : Replacing BCl₃ with milder Lewis acids (e.g., AlCl₃) to reduce side reactions .

- Temperature Control : Lowering reaction temperatures to stabilize intermediates, as seen in analogous bromoacetophenone syntheses .

- Solvent Screening : Testing polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Protection of the Amino Group : Using temporary protecting groups (e.g., acetyl) to prevent unwanted side reactions during halogenation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization challenges include poor solubility and polymorphism. Solutions involve:

- Co-solvent Systems : Combining toluene with hexane for gradual crystal growth .

- High-Resolution Data Collection : Using SHELXL for refining twinned or low-quality crystals, leveraging its robustness in handling partial occupancy or disorder .

- Synchrotron Radiation : For weakly diffracting crystals, high-flux X-ray sources improve data resolution .

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

Discrepancies between calculated and observed spectra require:

- Computational Validation : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

- Complementary Techniques : Cross-validation using IR, Raman, and high-resolution mass spectrometry (HRMS) .

- Crystallographic Correlation : Aligning spectroscopic data with X-ray-derived bond lengths and angles to confirm assignments .

Q. What are the applications of this compound in advanced organic synthesis?

The compound serves as:

- Pharmaceutical Intermediate : For synthesizing heterocyclic scaffolds (e.g., pyrazoles or palladacycles) with bioactive properties .

- Ligand Precursor : In cyclometalated complexes for catalytic applications, leveraging the amino and bromo groups for coordination .

- Photoinitiator : Derivatives like biphenylmethanones are used in polymer chemistry for UV-induced crosslinking .

属性

IUPAC Name |

1-(2-amino-4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGAXUAOILUCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561073 | |

| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123858-51-5 | |

| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-4-bromophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。